molecular formula C6H8O3 B016202 2,5-Furandimethanol CAS No. 1883-75-6

2,5-Furandimethanol

Cat. No.: B016202
CAS No.: 1883-75-6
M. Wt: 128.13 g/mol
InChI Key: DSLRVRBSNLHVBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,5-Furandimethanol (FDM) is 5-Hydroxymethylfurfural (HMF) . HMF is a versatile platform chemical derived from the dehydration of renewable carbohydrates, typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides .

Mode of Action

FDM is produced traditionally via hydrogenation of HMF . The hydrogenation process is catalyzed by nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, and sodium amalgam, under high temperatures and high hydrogen pressure . In an aqueous environment, hydrogenation in the presence of a copper or platinum catalyst gives this compound as the main product .

Biochemical Pathways

The production of FDM involves the catalytic conversion of cellulose, glucose, and fructose to HMF . HMF, which contains an active furan ring, aldehyde group, and hydroxymethyl group, can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination . The selective reduction of HMF provides several valuable products, including FDM .

Pharmacokinetics

The production process of fdm from raw sugars, especially polysaccharides, is highly desirable due to the costly separation process and the unstable nature of hmf . Under optimal conditions, approximately 60% FDM yield together with full glucose conversion can be achieved .

Result of Action

FDM is a promising diol that can be further converted towards fine chemicals, liquid fuels, and polymer materials . It has a wide range of applications, including use as a solvent, softener, humectant, binder, surfactant, synthetic plasticizer, and more . It can also serve as a monomer for synthesizing polyester, polyurethane, and other polymeric materials .

Chemical Reactions Analysis

Types of Reactions: 2,5-Furandimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,5-Furandicarboxylic acid

    Reduction: Tetrahydrofuran derivatives

    Substitution: Ethers and esters

Comparison with Similar Compounds

2,5-Furandimethanol is unique due to its dual hydroxyl groups and furan ring structure, which confer distinct reactivity and versatility. Similar compounds include:

These compounds share some similarities in their chemical structures and reactivity but differ in their specific applications and properties .

Properties

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]methanol
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InChI

InChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLRVRBSNLHVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(OC(=C1)CO)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O3
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DSSTOX Substance ID

DTXSID2062036
Record name 2,5-Furandimethanol
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Molecular Weight

128.13 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 2,5-Furandimethanol
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CAS No.

1883-75-6
Record name 2,5-Furandimethanol
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Record name 2,5-Bis(hydroxymethyl)furan
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Record name 2,5-FURANDIMETHANOL
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Record name Furan-2,5-diyldimethanol
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Synthesis routes and methods I

Procedure details

Sodium borane (1.2 g, 32 mmol) was added to a solution of 5-formylfuran-2-yl-methyl formate (5.05 g, 30 mmol) in absolute ethanol (150 mL) at 0° C. Then it was warmed to room temperature and stirred for 48 hours. Then it was cooled to 0° C. and acidified with concentrated hydrochloric acid to pH 4 and then neutralized immediately with 5% sodium hydrogen carbonate solution. The mixture was filtered and the filtrate was evaporated to dryness under vacuum. The residue was taken up in ethanol (30 mL), filtered, and the filtrate was concentrated to dryness.
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Synthesis routes and methods II

Procedure details

In another aspect, the present disclosure provides a method C for preparing 2,5-dimethylfuran, which includes the steps of: a) combining 5-(hydroxymethyl)furfural (HMF) with H2, a first catalyst, and an aprotic solvent; b) reacting the mixture of step (a) to form 2,5-bis(hydroxymethyl)furan (BHMF); c) adding a carboxylic acid, and a second catalyst to the reaction mixture of step (b) to form an ester of BHMF; and d) adding H2 to the reaction mixture that includes the ester of BHMF of step (c) to form 2,5-dimethylfuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main routes for synthesizing FDM?

A1: FDM is primarily synthesized via the catalytic hydrogenation of HMF. This can be achieved through various methods, including:

  • Direct conversion from carbohydrates: Researchers have developed one-pot systems using niobic acid and hydrophobic ruthenium catalysts to directly obtain FDM from various carbohydrates, including fructose, glucose, and polysaccharides. [] This approach simplifies the process and avoids the isolation of HMF.
  • Biphasic systems: Employing a water/cyclohexane biphasic system with a hydrophobic Ru/SiO2 catalyst allows for continuous hydrogenation of HMF to FDM. [] The choice of acid catalyst significantly influences the selectivity towards FDM in this system.
  • Cannizzaro reaction: A novel method utilizes the Cannizzaro reaction with 5-HMF to produce FDM without requiring additional oxidants, reducing agents, or expensive metal catalysts. []
  • Copper-doped porous metal oxides: These catalysts, particularly Cu-doped Mg-Al oxides, offer tunable selectivity towards FDM or 2,5-dimethylfuran (DMF) depending on the reaction temperature. [] Addition of a ruthenium dopant further improves the catalytic activity.
  • Copper-zinc nanoalloys: These robust, precious-metal-free catalysts demonstrate high selectivity in converting HMF to FDM at milder temperatures (95% selectivity). [] At higher temperatures, the selectivity shifts towards DMF.
  • Co-catalyzed systems: Formic acid, along with heterogeneous Co catalysts, can be employed for the one-pot production of FDM from fructose. []

Q2: What are the advantages of using 5-acetoxymethylfurfural (AMF) as an alternative precursor to HMF for FDM synthesis?

A2: AMF, with its less hydrophilic acetoxymethyl group, offers advantages over HMF in terms of isolation and purification, leading to higher purity (up to 99.9%). [] AMF can be readily synthesized from CMF or directly from biomass and subsequently transformed into FDM, FDCA, and HFA with high yields.

Q3: Can microorganisms play a role in FDM production?

A3: Yes, certain microorganisms can convert HMF to FDM. For instance, Klebsiella oxytoca can convert over 70% of HMF to FDM during fermentation. [] Research also explores the use of coconut water as a medium for the biocatalytic reduction of HMF to FDM. []

Q4: What are the potential applications of FDM?

A4: FDM is a versatile platform chemical with potential applications in various fields:

  • Monomer for polymers: FDM can serve as a monomer for synthesizing bio-based polyimides, offering a sustainable alternative to petroleum-based counterparts. [] Although the resulting polyimide films exhibit slight brittleness due to the furan ring's lower rigidity compared to benzene, they demonstrate excellent thermal stability and smooth surfaces, making them promising for various applications.
  • Precursor for other chemicals: FDM can be further converted into valuable chemicals, including 2,5-furandicarboxylic acid (FDCA), which is a precursor for bio-based polymers like polyethylene furanoate (PEF). []
  • Epoxy resin component: FDM is used to synthesize bio-based epoxy monomers like 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), which can be further modified via Diels-Alder reactions to enhance the toughness of the resulting epoxy resins. [] This approach enables the development of sustainable and high-performance epoxy materials.

Q5: What factors influence the selectivity of HMF hydrogenation towards FDM?

A5: Several factors affect the selectivity:

  • Catalyst composition: Bimetallic catalysts, like Ni-Fe/CNT, demonstrate high selectivity towards FDM or DMF depending on the reaction temperature. [] The presence of Ni-Fe alloy species is crucial for selective C-O bond cleavage, promoting FDM formation.
  • Reaction temperature: Lower temperatures favor selective FDM formation, while higher temperatures shift the selectivity towards DMF. [, ]
  • Solvent: The use of specific solvents, such as ethanol, can enhance the selectivity towards FDM. []

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